molecular formula C33H42O3 B14274483 Triphenylene, 2,6,10-tris(pentyloxy)- CAS No. 166332-35-0

Triphenylene, 2,6,10-tris(pentyloxy)-

Cat. No.: B14274483
CAS No.: 166332-35-0
M. Wt: 486.7 g/mol
InChI Key: LVTHZAKMZDTMAI-UHFFFAOYSA-N
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Description

Triphenylene, 2,6,10-tris(pentyloxy)- is a polyaromatic hydrocarbon derivative functionalized with three pentyloxy (-O-C₅H₁₁) groups at the 2, 6, and 10 positions of the triphenylene core. This compound belongs to the family of discotic liquid crystals (DLCs), which exhibit columnar mesophases due to their disc-shaped molecular geometry. The pentyloxy chains enhance solubility and influence self-assembly by balancing intermolecular π-π stacking and alkyl chain interactions.

Properties

CAS No.

166332-35-0

Molecular Formula

C33H42O3

Molecular Weight

486.7 g/mol

IUPAC Name

2,6,10-tripentoxytriphenylene

InChI

InChI=1S/C33H42O3/c1-4-7-10-19-34-25-13-16-28-31(22-25)29-17-14-26(35-20-11-8-5-2)24-33(29)30-18-15-27(23-32(28)30)36-21-12-9-6-3/h13-18,22-24H,4-12,19-21H2,1-3H3

InChI Key

LVTHZAKMZDTMAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC2=C3C=CC(=CC3=C4C=CC(=CC4=C2C=C1)OCCCCC)OCCCCC

Origin of Product

United States

Preparation Methods

Direct Alkylation of Trihydroxytriphenylene Precursors

The most straightforward route involves the alkylation of a trihydroxytriphenylene core with pentyl bromide or iodide. This Williamson ether synthesis employs a strong base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For example, reacting 2,6,10-trihydroxytriphenylene with excess 1-bromopentane at 80–100°C for 24–48 hours yields the target compound. However, the scarcity of the trihydroxy precursor complicates this approach.

In a modified protocol, in situ generation of the alkoxide intermediate enhances reactivity. Anhydrous conditions and catalytic iodide salts (e.g., KI) further accelerate the nucleophilic substitution, achieving yields of 60–75%. Challenges include regioselective control, as competing reactions at other hydroxyl positions may occur if the precursor lacks symmetry.

Mitsunobu Etherification for Sterically Hindered Systems

For sterically hindered trihydroxytriphenylene derivatives, the Mitsunobu reaction offers superior regioselectivity. Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine, this method couples pentanol directly to the phenolic oxygens under mild conditions (0–25°C). A typical procedure involves dissolving the trihydroxy precursor and pentanol in tetrahydrofuran (THF), followed by incremental addition of DEAD and PPh₃. The reaction completes within 6–12 hours, affording yields exceeding 80%.

This method circumvents the need for harsh bases and high temperatures, preserving sensitive functional groups. However, the stoichiometric use of reagents increases costs, limiting scalability.

Multi-Step Assembly via Aromatic Coupling Reactions

An alternative strategy constructs the triphenylene core with pre-installed pentyloxy groups. Starting from smaller aromatic units, such as 2-pentyloxybiphenyl derivatives, oxidative cyclization using ferric chloride (FeCl₃) or palladium catalysts forms the fused ring system. For instance, Suzuki-Miyaura coupling of brominated precursors with pentyloxy-substituted boronic acids generates intermediates that undergo cyclization at elevated temperatures (150–200°C).

While this approach ensures precise substitution patterns, it demands multiple purification steps and suffers from moderate overall yields (40–50%). Nonetheless, it remains viable for synthesizing derivatives with complex substitution geometries.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction efficiency correlates strongly with solvent polarity. DMF, with its high dielectric constant, stabilizes ionic intermediates in alkylation reactions, whereas THF optimizes Mitsunobu kinetics. Elevated temperatures (80–100°C) are critical for overcoming activation barriers in direct alkylation, but prolonged heating risks decomposition.

Catalytic Enhancements

Incorporating phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), improves interfacial interactions in biphasic systems. For example, a water/DCM mixture with TBAB boosts alkylation yields by 15–20%. Similarly, microwave-assisted synthesis reduces reaction times from hours to minutes, though scalability remains a concern.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR analysis reveals characteristic signals for the pentyloxy chains: a triplet at δ 0.88–0.92 ppm (terminal CH₃), multiplet at δ 1.25–1.45 ppm (methylene CH₂), and triplet at δ 3.90–4.10 ppm (OCH₂). Aromatic protons adjacent to the ether linkages resonate as doublets at δ 6.80–7.20 ppm.

FTIR spectra confirm ether bond formation via strong C–O–C stretches at 1240–1050 cm⁻¹. Absence of hydroxyl peaks (3400–3600 cm⁻¹) verifies complete substitution.

Thermal and Phase Behavior

Differential scanning calorimetry (DSC) identifies mesophase transitions. For 2,6,10-tris(pentyloxy)triphenylene, a crystalline-to-columnar hexagonal (Colₕ) transition occurs at 120–140°C, followed by isotropization at 180–200°C. Polarized optical microscopy textures—fan-shaped for Colₕ phases—corroborate these transitions.

Challenges and Alternative Approaches

A primary challenge lies in synthesizing the trihydroxytriphenylene precursor. Current methods rely on laborious separation of regioisomers, though recent advances in directed ortho-metalation (DoM) show promise for selective hydroxylation. Alternatively, microbial oxidation of alkyltriphenylene derivatives offers a sustainable route but remains exploratory.

Applications and Implications

The compound’s discotic liquid crystalline properties make it suitable for organic photovoltaics and electrophotographic devices. Patent disclosures highlight its use in charge-transport layers for laser printers, leveraging its high hole mobility (10⁻³–10⁻² cm²/V·s) and thermal stability. Future research may explore copolymerization with conductive polymers to enhance device longevity.

Chemical Reactions Analysis

Triphenylene, 2,6,10-tris(pentyloxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the pentyloxy groups can be replaced with other functional groups under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Triphenylene, 2,6,10-tris(pentyloxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Triphenylene, 2,6,10-tris(pentyloxy)- involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it effective in various applications. The pathways involved include the modulation of electronic states and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Table 1: Phase Transition Properties of Selected Liquid Crystals

Compound Name Phase Transition Temp (K) ΔH (kJ/mol) ΔS (J/mol·K)
2,6,10-tris(pentyloxy)-3,7,11-tris(butoxy)triphenylene Col/Liq 402.2 24.61 368
N-4-5-oxo-4-1-oxohexadecyl-amino-1,3,6-cycloheptatrien-1-yl-phenylhexadecamide (C₄₅H₇₂N₂O₃) Smec/Liq 415.2 99.95 427.2
3,4-dihexadecyloxycinnamic aldehyde-2,4-dinitrophenylhydrazone (C₄₅H₇₄N₄O₆) Meso/Liq 358.2 52.4 146.29

Phase Transition Behavior

  • Triphenylene Derivative : The related triphenylene compound exhibits a columnar-to-liquid (Col/Liq) transition at 402.2 K , with moderate enthalpy (ΔH = 24.61 kJ/mol) and high entropy (ΔS = 368 J/mol·K). This suggests significant molecular rearrangement during phase change, likely due to disruption of columnar stacking .
  • Hexadecamide Derivative (C₄₅H₇₂N₂O₃) : This smectic-phase compound transitions at a higher temperature (415.2 K ) but with much larger ΔH (99.95 kJ/mol) and ΔS (427.2 J/mol·K). The strong hydrogen bonding from amide groups likely contributes to elevated thermal stability and energy requirements for phase disruption .
  • Cinnamic Aldehyde Hydrazone (C₄₅H₇₄N₄O₆) : Exhibits a lower mesophase-to-liquid transition (358.2 K ) with intermediate ΔH (52.4 kJ/mol) and lower ΔS (146.29 J/mol·K). The rigid hydrazone and nitro groups may restrict conformational flexibility, reducing entropy changes .

Structural Influences on Thermal Properties

  • Alkoxy Chain Effects : The triphenylene derivative’s pentyloxy and butoxy chains enhance columnar order via van der Waals interactions, while its discotic core enables π-π stacking. This combination results in moderate transition temperatures and high entropy.
  • Functional Group Impact : The hexadecamide’s amide groups introduce hydrogen bonding, increasing thermal stability but requiring higher energy for phase transitions. In contrast, the cinnamic aldehyde hydrazone’s nitro and hydrazone groups create steric hindrance, lowering transition temperatures .

Key Research Findings

  • Entropy-Enthalpy Compensation : The triphenylene derivative’s high ΔS (368 J/mol·K) contrasts with the hexadecamide’s higher ΔH (99.95 kJ/mol), highlighting differing dominant forces (disorder vs. bond breaking) during phase transitions .
  • Alkyl Chain Length : Longer chains (e.g., hexadecyl in C₄₅H₇₄N₄O₆) reduce transition temperatures compared to shorter pentyl/butoxy chains in triphenylene derivatives, likely due to increased fluidity .

Limitations and Discrepancies

  • This may overestimate transition temperatures due to additional butoxy group rigidity.

Q & A

Q. What synthetic methodologies are optimal for preparing 2,6,10-tris(pentyloxy)triphenylene, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the triphenylene core. Key steps include:

Alkylation : Introduce pentyloxy groups via nucleophilic substitution or Ullmann-type coupling under inert atmospheres.

Catalytic Cycloaddition : Use Co₂(CO)₈-catalyzed [2+2+2] cycloaddition for constructing symmetric triphenylene frameworks .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/chloroform).
Characterization : Validate purity via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC (>98% purity).

Synthetic StepKey Reagents/ConditionsYield (%)Purity (HPLC)
AlkylationK₂CO₃, DMF, 80°C65–7095
CycloadditionCo₂(CO)₈, THF, 60°C50–5590
PurificationSilica gel, EtOAc/Hexane98+

Q. How can mesomorphic properties (e.g., phase transitions) of this compound be characterized?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to identify phase transitions (heating/cooling rates: 5–10°C/min). Confirm mesophase textures via polarized optical microscopy (POM) with a heating stage. X-ray diffraction (XRD) provides molecular packing data (e.g., columnar hexagonal vs. lamellar). For example, DSC data may reveal a Colₕ–Iso transition at 402.2 K with ΔH = 24.61 kJ/mol .
Phase Transition (Colₕ → Iso)T (°C)ΔH (kJ/mol)ΔS (J/mol·K)
Heating129.024.6161.2
Cooling124.522.858.9

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length/position) affect charge transport in discotic liquid crystalline phases?

  • Methodological Answer :
  • Synthesis : Prepare analogs with varying alkyl chains (e.g., butoxy vs. pentyloxy) using controlled stoichiometry .

  • Characterization : Measure charge carrier mobility via time-of-flight (TOF) or impedance spectroscopy.

  • Correlation : Align XRD-derived π-π stacking distances (e.g., 3.4–3.6 Å) with TOF mobility (10⁻³–10⁻² cm²/V·s). Longer chains (e.g., pentyloxy) enhance intercolumnar order but may reduce mobility due to increased steric hindrance .

    Alkyl Chainπ-π Stacking (Å)Mobility (cm²/V·s)
    Butoxy3.41.2 × 10⁻²
    Pentyloxy3.65.6 × 10⁻³

Q. How can discrepancies in reported thermochemical data (e.g., phase transition enthalpies) be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or measurement protocols. To address:

Reproducibility : Repeat DSC trials (≥3 replicates) with ultra-pure samples (HPLC >99%).

Cross-Validation : Compare with computational estimates (e.g., group contribution methods) .

In Situ Monitoring : Use variable-temperature XRD to correlate structural changes with thermal events.

Reported ΔH (kJ/mol)SourceLikely Cause of Discrepancy
24.61[2]High-purity sample
22.8[2]Cooling hysteresis

Q. What strategies optimize functionalization of the triphenylene core for targeted applications (e.g., organic semiconductors)?

  • Methodological Answer :
  • Directed Functionalization : Use protective/deprotective steps (e.g., tert-butyldimethylsilyl ethers) to regioselectively modify positions 3,7,11 .

  • Heteroatom Insertion : Introduce N or S via Suzuki-Miyaura coupling to alter electronic properties.

  • Validation : UV-vis spectroscopy and cyclic voltammetry assess HOMO/LUMO levels.

    ModificationHOMO (eV)LUMO (eV)Bandgap (eV)
    None-5.2-2.82.4
    N-Doping-5.0-2.52.5

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